

# Everolimus Quantification by LC-MS/MS: Application Notes and Protocols

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Everolimus

CAS No.: 159351-69-6

Cat. No.: S567814

[Get Quote](#)

## Introduction

**Everolimus** is an immunosuppressive and antiproliferative drug that inhibits the mammalian target of rapamycin (mTOR). It is used in organ transplantation and oncology. Due to its **narrow therapeutic window** and significant **pharmacokinetic variability**, Therapeutic Drug Monitoring (TDM) is essential for its safe and effective use [1] [2]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for **everolimus** quantification due to its high sensitivity, specificity, and ability to handle complex matrices like whole blood [1] [3]. This document provides detailed application notes and protocols for the precise quantification of **everolimus** using Multiple Reaction Monitoring (MRM).

## Key MRM Transitions and Mass Spectrometry Parameters

The foundation of a specific LC-MS/MS method is the selection of appropriate MRM transitions. The table below summarizes the key parameters reported in the literature for **everolimus** and its internal standards.

**Table 1: Optimized MRM Transitions for Everolimus and Internal Standards**

| Analyte              | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard | Reference |
|----------------------|---------------------|-------------------|-------------------|-----------|
| Everolimus           | 975.5               | 908.5             | Ascomycin         | [4]       |
| Everolimus           | 975.6               | 908.4             | Not Specified     | [3]       |
| D4-Everolimus (IS)   | (See Note 1)        | (See Note 1)      | N/A               | [1]       |
| SDZ RAD 223-756 (IS) | 989.8               | 922.8             | N/A               | [4]       |
| Ascomycin (IS)       | 809.5               | 756.5             | N/A               | [4]       |

**Notes:**

- **D4-Everolimus:** The stable isotope-labeled internal standard **D4-Everolimus** is highly recommended for optimal accuracy, as it corrects for matrix effects and recovery losses better than structural analogs like ascomycin [1] [4].
- **Ionization:** All transitions typically use positive electrospray ionization (ESI+) and monitor the ammonium adduct  $[M+NH_4]^+$  of **everolimus**.

## Detailed Experimental Protocols

### Sample Preparation Methods

Robust sample preparation is critical. Below are protocols for different sample matrices.

- **Protocol 1: Protein Precipitation for Whole Blood (WB)** This is a common method for processing venous whole blood samples [1].
  - **Aliquot:** Pipette 100  $\mu$ L of whole blood (calibrator, QC, or patient sample) into a microcentrifuge tube.
  - **Add Internal Standard:** Add a suitable volume of the internal standard working solution (e.g., **D4-Everolimus**).
  - **Precipitate Proteins:** Add a cold protein precipitation solution (e.g., a mixture of **zinc sulfate, methanol, and acetonitrile**). Vortex vigorously.
  - **Incubate and Centrifuge:** Freeze the sample to enhance precipitation, then centrifuge at high speed (e.g.,  $>10,000 \times g$ ) for 10 minutes.

- **Inject:** Transfer the clear supernatant into an LC vial for analysis [1].
- **Protocol 2: Extraction for Volumetric Absorptive Microsampling (VAMS)** This protocol is for patient-centric microsampling devices like Mitra tips.
  - **Dry:** Allow the VAMS tip containing the capillary blood sample to dry completely.
  - **Extract:** Place the entire tip or a punched segment into a tube and add **pure methanol** as the extraction solvent. Include the internal standard.
  - **Vortex and Sonicate:** Vortex-mix and sonicate to ensure complete analyte extraction.
  - **Centrifuge and Inject:** Centrifuge to pellet the particulate matter and transfer the supernatant to an LC vial [1].
- **Protocol 3: Extraction for Quantitative Dried Blood Spots (qDBS)** This method is for devices like Capitainer and requires a more rigorous clean-up.
  - **Punch:** Punch a disk from the central part of the DBS.
  - **Extract:** Add the internal standard and an extraction solvent (e.g., **methanol/acetonitrile 80/20%** or pure acetonitrile) to the disk.
  - **Enhanced Purification:** To remove matrix interferences, an additional step with **MgSO<sub>4</sub> and sodium acetate** can be introduced to facilitate phase separation.
  - **Vortex, Centrifuge, and Inject:** Proceed with vortexing, centrifugation, and injection of the clean extract [5] [1].

## Liquid Chromatography (LC) Conditions

Table 2: Typical LC Conditions for Everolimus Separation

| Parameter         | Specification                                            | Reference |
|-------------------|----------------------------------------------------------|-----------|
| Analytical Column | Polar-modified C18 (e.g., Kinetex Polar C18)             | [1]       |
| Mobile Phase A    | Water with 0.1% Formic Acid and 4 mM Ammonium Acetate    | [1]       |
| Mobile Phase B    | Methanol with 0.1% Formic Acid and 4 mM Ammonium Acetate | [1]       |

| Parameter        | Specification                                                       | Reference              |
|------------------|---------------------------------------------------------------------|------------------------|
| Gradient Program | High organic starting condition (e.g., 90% B), increasing to 100% B | [1]                    |
| Flow Rate        | 0.6 - 0.8 mL/min                                                    | [4] [3]                |
| Run Time         | 2.8 - 3.5 minutes                                                   | [4] [3]                |
| Injection Volume | 5 - 20 $\mu$ L                                                      | (Typical for LC-MS/MS) |

## Method Validation Parameters

A method must be validated according to guidelines (e.g., EMA). Key parameters for a validated **everolimus** method are summarized below.

**Table 3: Typical Validation Results for an Everolimus LC-MS/MS Assay**

| Validation Parameter  | Performance Data                           | Reference |
|-----------------------|--------------------------------------------|-----------|
| Linear Range          | 1.22 - 75 $\mu$ g/L (ng/mL)                | [5] [3]   |
| Intra-assay Precision | Coefficient of Variation (CV) $\leq$ 10.7% | [5]       |
| Inter-assay Precision | CV $\leq$ 10.7%                            | [5]       |
| Intra-assay Accuracy  | Relative Error (RE) $\leq$ $\pm$ 4.4%      | [5]       |
| Carryover             | Not Significant                            | [1]       |
| Matrix Effect         | Minimal/Well-controlled with SIL-IS        | [1] [4]   |
| Analytical Recovery   | >76%                                       | [4]       |
| Stability in DBS      | Stable for at least 80 days at 2-8°C       | [5]       |

## Signaling Pathway and Experimental Workflow

The following diagram illustrates the mechanistic pathway of **everolimus** and the analytical workflow for its quantification.



[Click to download full resolution via product page](#)

## Troubleshooting and Technical Notes

- **Hematocrit Effect:** Traditional DBS methods can be affected by hematocrit, leading to inaccurate quantification. This is significantly mitigated by using **volumetric microsampling devices** like Mitra (VAMS) or Capitainer (qDBS) [5] [1].
- **Choice of Internal Standard:** The use of a stable isotope-labeled internal standard (**D4-Everolimus**) is strongly recommended over structural analogs (e.g., ascomycin) to compensate for matrix effects and variations in extraction efficiency, ensuring higher accuracy and precision [1] [4].
- **Matrix Effects:** For Capitainer qDBS samples, a more rigorous extraction with additional purification steps (e.g., using MgSO<sub>4</sub>) is necessary to remove matrix interferences from adhesive components and dyes [1].

## Conclusion

The LC-MS/MS methods detailed here provide robust, sensitive, and specific protocols for the quantification of **everolimus** in various blood matrices. The adoption of volumetric microsampling techniques facilitates decentralized TDM, enabling patient-centric care. Adherence to the described MRM transitions, chromatographic conditions, and sample preparation protocols will ensure reliable analytical performance for clinical and research applications.

### *Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. Therapeutic Drug Monitoring of Everolimus Using ... [pmc.ncbi.nlm.nih.gov]
2. External Validation in Adult Renal Transplant Recipients [pmc.ncbi.nlm.nih.gov]
3. UHPLC-MS/MS method for simultaneous determination of ... [sciencedirect.com]
4. Sensitive, high throughput HPLC-MS/MS method with on- ... [pubmed.ncbi.nlm.nih.gov]
5. Development and validation of an analytical method using ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Everolimus Quantification by LC-MS/MS: Application Notes and Protocols]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b567814#everolimus-mass-spectrometry-transitions-mrm-quantification>]

---

## Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

## Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)